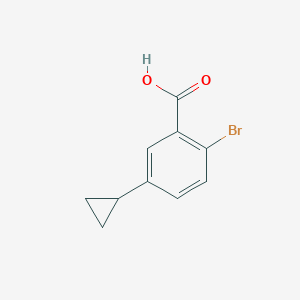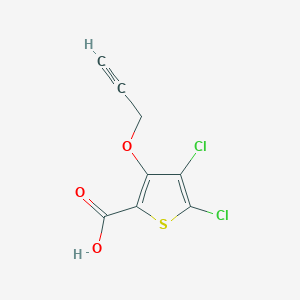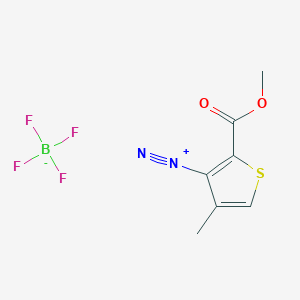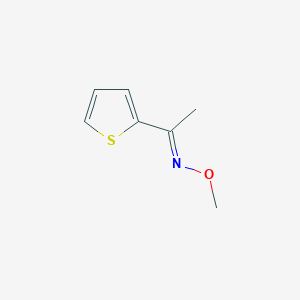
2-Amino-3-bromo-6-fluorophenol
Vue d'ensemble
Description
“2-Amino-3-bromo-6-fluorophenol” is a halogenated compound that can be applied throughout chemistry . It is also known as "5-bromo-3-fluoro-2-hydroxyaniline" . It is used in the preparation of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors for the treatment of phosphatase and TENsin homologue (PTEN) deficient cancers .
Synthesis Analysis
Phenols, including “2-Amino-3-bromo-6-fluorophenol”, can be synthesized through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “2-Amino-3-bromo-6-fluorophenol” can be represented by the formula CHBrFNO . The average mass is 190.998 Da and the monoisotopic mass is 189.942947 Da .Chemical Reactions Analysis
Amines, including “2-Amino-3-bromo-6-fluorophenol”, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .Applications De Recherche Scientifique
Fluorination and Derivative Formation
The fluorination of phenolic compounds, including those similar to 2-Amino-3-bromo-6-fluorophenol, can result in various derivatives. For instance, Koudstaal and Olieman (2010) demonstrated the fluorination of 2-bromo-4,5-dimethylphenol, producing derivatives like 2-bromo-3,4-dimethyl-6-fluorophenol, indicating the potential for synthesizing similar fluorinated compounds from 2-Amino-3-bromo-6-fluorophenol (H. Koudstaal & C. Olieman, 2010).
Rearrangement in Concentrated Acids
Compounds structurally related to 2-Amino-3-bromo-6-fluorophenol have been studied for their behavior under specific conditions, such as in concentrated acids. McCord et al. (1982) investigated the rearrangement of 6-halo-substituted 3-amino-3,4-dihydro-l-hydroxycarbostyrils in concentrated hydrochloric and hydrobromic acids, which might provide insights into the behavior of 2-Amino-3-bromo-6-fluorophenol under similar conditions (T. J. McCord et al., 1982).
Anti-HIV Activity
Research on fluorinated compounds has shown promising results in medical applications. Shirasaka et al. (1990) synthesized 2-amino-6-fluoro- and other halo-substituted dideoxypurine ribofuranosides, demonstrating in vitro activity against HIV. This suggests the potential for compounds like 2-Amino-3-bromo-6-fluorophenol in antiviral research (T. Shirasaka et al., 1990).
Methanogenic Consortium Studies
The anaerobic transformation of phenolic compounds by methanogenic consortia has been studied. Bisaillon et al. (1993) explored how an anaerobic consortium transformed phenol and other compounds, including fluorophenols, to benzoic acids under methanogenic conditions. This research is relevant for understanding the biotransformation pathways of 2-Amino-3-bromo-6-fluorophenol (J. Bisaillon et al., 1993).
Synthesis of Fluorinated Toluene
The synthesis of fluorinated toluene from related compounds, as explored by Li Jiang-he (2010), shows the potential chemical pathways that might be applicable to 2-Amino-3-bromo-6-fluorophenol, highlighting its versatility as a chemical intermediate (Li Jiang-he, 2010).
Fluorescent Amino Acids
Research into fluorescent amino acids, as discussed by Cheng et al. (2020), demonstrates the application of fluorinated compounds in biological systems, indicating the potential use of 2-Amino-3-bromo-6-fluorophenol in creating fluorescent probes or markers (Zhiming Cheng et al., 2020).
Amination of Bromopyridines
The amination of bromopyridines, studied by Streef and Hertog (2010), provides insight into the chemical reactions and potential applications of 2-Amino-3-bromo-6-fluorophenol in synthesizing various pyridine derivatives (J. Streef & H. J. Hertog, 2010).
Enzyme-Catalyzed Reactions
Peelen et al. (1993) studied the enzyme-catalyzed reactions of fluorophenols, which can offer insights into the enzymatic reactivity of 2-Amino-3-bromo-6-fluorophenol and its potential applications in biochemical studies (S. Peelen et al., 1993).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-3-bromo-6-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKUTEVEGGKSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-6-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane](/img/structure/B3040193.png)



![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3040200.png)







